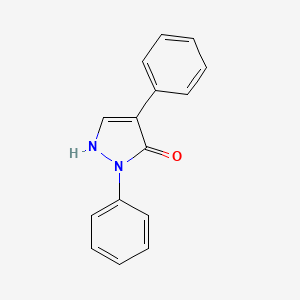

2,4-diphenyl-1H-pyrazol-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-14(12-7-3-1-4-8-12)11-16-17(15)13-9-5-2-6-10-13/h1-11,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWYPYFQYFUUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Diphenyl 1h Pyrazol 3 One and Its Derivatives

Classical Synthesis Approaches

Classical methods for synthesizing pyrazolones remain fundamental in organic synthesis, primarily relying on condensation and cyclization reactions. These methods are well-established and widely used for generating the pyrazolone (B3327878) core.

Condensation Reactions

Condensation reactions are a principal pathway for the synthesis of pyrazolones. These reactions typically involve the formation of a carbon-nitrogen bond followed by an intramolecular cyclization. A common strategy is the reaction between a β-keto ester and a hydrazine (B178648) derivative. libretexts.org

For instance, the Claisen condensation of ethyl phenylacetate (B1230308) in the presence of a strong base like potassium tert-butoxide can form ethyl 2,4-diphenylacetoacetate. chegg.com This β-keto ester can then be reacted with phenylhydrazine (B124118) to yield the target pyrazolone. The initial step involves the base-catalyzed self-condensation of the ester to form a β-keto ester, which then undergoes cyclization with the hydrazine. libretexts.orgchegg.com

Another classical condensation approach involves the reaction of chalcones with hydrazine or its derivatives. scirp.org Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. Subsequent reaction with phenylhydrazine in the presence of an acid catalyst like acetic acid leads to the formation of the corresponding pyrazoline, which can be a precursor to the pyrazolone. scirp.orgacs.org

Cyclization Reactions

Cyclization reactions are integral to forming the heterocyclic pyrazolone ring. These can be either intramolecular or intermolecular processes.

A notable example is the acid-catalyzed cyclization of phenylacetic acid phenylhydrazide. researchgate.net In this method, the hydrazide, prepared from the corresponding acid and hydrazine, undergoes intramolecular cyclization to form the pyrazolone ring. Polylithiated phenylacetic acid phenylhydrazide has been used in condensation-cyclization reactions with lithiated methyl thiosalicylate to produce related benzothiopyranone structures. researchgate.net

Another route involves the Vilsmeier-Haack-Arnold ring-closing formylation. nih.gov This reaction can be used to synthesize pyrazole-4-carbaldehydes, which are versatile precursors for various pyrazolone derivatives. For example, an ethylidene hydrazine derivative can be treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to induce cyclization and formylation, yielding a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.govekb.eg

Advanced and Green Synthesis Strategies

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and rapid synthetic methods. These advanced strategies often lead to higher yields, shorter reaction times, and milder reaction conditions compared to classical methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of pyrazolone derivatives, often resulting in dramatically reduced reaction times and improved yields. nih.govijsrst.com

Several studies have reported the microwave-assisted synthesis of pyrazole (B372694) and pyrazolone derivatives. For example, the cyclization of chalcones with hydrazine hydrate (B1144303) in the presence of a small amount of glacial acetic acid can be efficiently carried out under microwave irradiation (e.g., at 280 W for 10 minutes) to produce pyrazole derivatives. nih.gov Another approach involves the one-pot synthesis of arylidene derivatives of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using microwave irradiation, which offers a significant improvement over conventional heating methods. bohrium.com The use of ionic liquids as catalysts in combination with microwave irradiation has also been explored for the green synthesis of pyrazole derivatives. ijsrst.com

| Reactants | Conditions | Product | Yield | Reference |

| Chalcones, Hydrazine Hydrate | Microwave (280 W), Acetic Acid, 10 min | 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole derivatives | Not specified | nih.gov |

| Substituted Benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Microwave, Water, Room Temperature, 20 min | Novel pyrazole derivatives | Not specified | dergipark.org.tr |

| 1,3-Diaryl Pyrazole Aldehyde, o-Amino Thiophenol | Microwave, [BMIM][BF₄] | Substituted 2-(1,3-diphenyl-1H-pyrazol-3-yl)benzo[d]thiazole | Good yields | ijsrst.com |

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolone Derivatives

Catalytic Approaches

The use of catalysts can significantly enhance the efficiency and selectivity of pyrazolone synthesis. Both acid and base catalysts are commonly employed, and more recently, organocatalysts and metal-based catalysts have gained attention.

pH-Specific Catalysts: The synthesis of pyrazolones is often sensitive to the pH of the reaction medium. Acid catalysts, such as hydrochloric acid or acetic acid, are frequently used to promote condensation and cyclization steps. scirp.org For instance, the cyclization of β-diketones to form chromen-4-ones substituted with a 2-[2-(1,3-diphenyl-1H-pyrazol-4-yl)]vinyl group is acid-catalyzed. researchgate.net Conversely, base catalysis is also employed, for example, in the Claisen condensation to generate the β-keto ester precursor. chegg.com

Organocatalysis: Organocatalysts offer a metal-free and often milder alternative for pyrazolone synthesis. L-proline has been investigated as a catalyst for the multicomponent synthesis of pyrazolo[3,4-b]quinolines from pyrazol-3-ones, anilines, and aldehydes. nih.gov Urea and thiourea (B124793) have also been reported as efficient, inexpensive, and reusable catalysts for the synthesis of pyrazole derivatives under solvent-free conditions. researchgate.net

| Catalyst | Reactants | Product | Reference |

| L-proline | Aniline, Aromatic aldehyde, 2-Phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Pyrazolo[3,4-b]quinolines | nih.gov |

| Urea/Thiourea | Pyrazole-4-carboxaldehydes, 2-Iminothiazolidin-4-one | Pyrazolyl-2-iminothiazolidine-4-ones | researchgate.net |

| Orthophosphoric acid | Pyrazole-4-aldehydes, Hydroxylamine hydrochloride | Pyrazole-4-carbonitrile | ias.ac.in |

Table 2: Examples of Catalytic Synthesis of Pyrazolone Derivatives

Precursor-Based Synthetic Routes

The synthesis of 2,4-diphenyl-1H-pyrazol-3-one and its derivatives often proceeds through the preparation of key precursors which are then converted to the final product.

A common precursor is ethyl phenylacetate , which can undergo a Claisen condensation to form ethyl 2,4-diphenylacetoacetate. chegg.com This intermediate is then cyclized with phenylhydrazine. Another important precursor is phenylacetic acid phenylhydrazide . This compound can be synthesized from phenylacetic acid and phenylhydrazine and subsequently cyclized to the pyrazolone. researchgate.net

The synthesis of derivatives often starts from a pre-formed pyrazole ring which is then functionalized. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a versatile precursor that can be prepared via the Vilsmeier-Haack reaction. nih.govekb.eg This aldehyde can then be used in various condensation reactions to introduce different functional groups at the 4-position of the pyrazole ring. ekb.egresearchgate.net For instance, it can be reacted with acetophenone (B1666503) derivatives to form chalcone-like compounds, which can then be further modified. ekb.eg It can also be converted to a nitrile, which is a valuable precursor for other functional groups. ias.ac.in

Chalcone (B49325) Epoxide Derived Synthesis

A significant pathway for the synthesis of pyrazole derivatives involves the use of chalcone epoxides as key intermediates. Chalcones, or 1,3-diaryl-2-propen-1-ones, can be readily converted to their corresponding epoxides, which then serve as versatile precursors for heterocyclic synthesis. The reaction of a chalcone epoxide with hydrazine derivatives is a well-established method for constructing the pyrazole ring. nih.govhilarispublisher.com

The general mechanism involves the nucleophilic attack of hydrazine on the epoxide ring, leading to its opening and the formation of a hydroxypyrazoline intermediate. Subsequent dehydration of this intermediate yields the aromatic pyrazole ring. mdpi.comresearchgate.net For example, the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol has been successfully achieved by reacting trans-1,3-diphenyl-2,3-epoxy-1-propanone with 2,4-dinitrophenylhydrazine (B122626) in glacial acetic acid, resulting in a high yield of 85.5%. researchgate.netscispace.com This method highlights the utility of chalcone epoxides in producing highly substituted pyrazole structures. scispace.com Similarly, 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative have been synthesized starting from chalcone epoxide, demonstrating the versatility of this precursor. nih.gov

Table 1: Examples of Pyrazole Synthesis from Chalcone Epoxides

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Chalcone Epoxide | Hydrazine Hydrate | 3,5-Diphenyl-1H-pyrazole | hilarispublisher.comresearchgate.net |

| trans-1,3-Diphenyl-2,3-epoxy-1-propanone | 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol | researchgate.netscispace.com |

Vilsmeier-Haack Reaction in Pyrazole Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comthieme-connect.com This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). thieme-connect.comsapub.org Its application in pyrazole chemistry is primarily for the introduction of a formyl (–CHO) group, usually at the C4 position of the pyrazole ring, which can then be used as a handle for further structural modifications. chemmethod.comigmpublication.org

A common approach involves the reaction of hydrazones with the Vilsmeier-Haack reagent. The hydrazone undergoes cyclization and formylation in a single step to yield a 4-formylpyrazole. chemmethod.comarabjchem.org For instance, various acetophenone hydrazones have been successfully converted to their corresponding 4-formylpyrazole derivatives using DMF/POCl₃. igmpublication.orgjocpr.com This method is advantageous due to its efficiency and the good yields often obtained. arabjchem.org

The Vilsmeier-Haack reaction can also be applied to pre-existing pyrazole systems. For example, 1-phenyl-1H-pyrazol-3-ol can be formylated at the C4 position to produce pyrazole-4-carbaldehydes, which are versatile intermediates for synthesizing biologically active compounds. mdpi.comresearchgate.net The reaction conditions, such as temperature and duration, can be tuned to optimize the yield of the desired formylated product. nih.gov

Table 2: Vilsmeier-Haack Reaction in Pyrazole Functionalization

| Substrate | Reagent | Product Type | Reference |

|---|---|---|---|

| Hydrazones | DMF/POCl₃ | 4-Formylpyrazoles | chemmethod.comigmpublication.orgarabjchem.org |

| 1-Phenyl-1H-pyrazol-3-ol | DMF/POCl₃ | Pyrazole-4-carbaldehydes | mdpi.comresearchgate.net |

| Acetophenone Phenylhydrazones | Vilsmeier Reagent | 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes | jocpr.com |

Mannich Reaction Based Approaches

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. This reaction is a cornerstone for introducing aminomethyl functional groups into various substrates, including pyrazolones. nih.gov The acidic hydrogen on the pyrazole ring nitrogen can participate in the Mannich reaction, leading to the formation of N-Mannich bases. nih.govnih.gov

This approach is widely used for the synthesis of pyrazolone derivatives with potential pharmacological activities. mdpi.comuva.es For example, new pyrazolo-benzimidazole hybrid Mannich bases have been synthesized through a multicomponent condensation of pyrazoles, formaldehyde, and 1-aminobenzimidazoles. nih.gov Similarly, a series of N-Mannich bases were prepared by refluxing a pyrazol-5-one derivative with formaldehyde and various amines in ethanol (B145695). nih.gov

In recent years, asymmetric versions of the Mannich reaction have been developed to produce chiral pyrazolone derivatives. Using organocatalysts, such as quinine-derived squaramides, enantioselective Mannich reactions between pyrazolinone-derived ketimines and various nucleophiles have been achieved with excellent yields and stereoselectivities. mdpi.comuva.esacs.org These methods provide access to complex molecules bearing quaternary stereocenters, which are of significant interest in drug discovery. mdpi.comuva.es

Table 3: Synthesis of Pyrazolone Derivatives via Mannich Reaction

| Pyrazolone Substrate | Reagents | Product Type | Reference |

|---|---|---|---|

| Pyrazole | Formaldehyde, 1-Aminobenzimidazole | Pyrazolo-benzimidazole Mannich bases | nih.gov |

| Pyrazolin-5-one N-Boc ketimines | 1,3-Dicarbonyl compounds, Squaramide catalyst | 4-Amino-5-pyrazolone derivatives | mdpi.comuva.es |

| 3-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenylquinazolin-4(3H)-one | Formaldehyde, Various amines/amides | N-Mannich bases | nih.gov |

Synthesis of Functionalized this compound Analogues

Structural diversification of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This is achieved through the strategic incorporation of various functional groups and heterocyclic systems onto the core pyrazole ring. Synthetic chemists employ a range of reactions to build libraries of analogues for structure-activity relationship (SAR) studies.

Incorporation of Diverse Heterocyclic Moieties

A prominent strategy for creating novel pyrazolone analogues involves molecular hybridization, where the pyrazole core is fused or linked to other heterocyclic systems. This approach aims to combine the pharmacological profiles of different scaffolds to create more potent or selective compounds.

Thiazole-containing pyrazoles have been a subject of significant interest. For instance, novel pyrazol-3-ylthiazoles have been synthesized by first constructing the pyrazole ring via the Vilsmeier-Haack reaction and then building the thiazole (B1198619) moiety. arabjchem.org Another route involves the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides to yield 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. acs.org Hybrid compounds containing both pyrazole and thiazole rings have also been synthesized in excellent yields through a simple one-pot method. acgpubs.org

Other heterocyclic systems have also been successfully incorporated. Chalcones derived from pyrazole precursors have been used to synthesize new derivatives containing pyridine (B92270) and pyran rings through Michael addition reactions. mdpi.comnih.gov Furthermore, Mannich reactions have been employed to link pyrazole with oxadiazole moieties, creating complex structures with potential antimicrobial activities. longdom.org The synthesis of pyrazolo-benzimidazole hybrids further showcases the versatility of combining pyrazole with other important pharmacophores. nih.gov

Table 4: Examples of Pyrazole Analogues with Incorporated Heterocycles

| Incorporated Heterocycle | Synthetic Approach | Resulting Compound Class | Reference |

|---|---|---|---|

| Thiazole | Vilsmeier-Haack followed by thiazole synthesis | Pyrazol-3-ylthiazoles | arabjchem.org |

| Thiazole | Cyclocondensation | 2-(Pyrazol-3-yl)-4-aryl thiazoles | acs.org |

| Pyridine/Pyran | Michael addition on pyrazole-chalcone | Pyridine/Pyran-containing pyrazoles | mdpi.comnih.gov |

| Oxadiazole | Mannich Reaction | Oxadiazole-pyrazole hybrids | longdom.org |

Introduction of Various Substituents for Structural Diversification

The introduction of a wide array of substituents onto the this compound framework is a fundamental strategy for fine-tuning its properties. This structural diversification can be achieved by modifying the phenyl rings or by direct substitution on the pyrazole core.

Functionalization at the C4 position of the pyrazole ring is common. As previously discussed, the Vilsmeier-Haack reaction introduces a formyl group, which is a versatile handle for further transformations. igmpublication.orgarabjchem.org Halogenation is another key reaction; for example, a 4-bromo derivative of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole has been synthesized, providing a site for cross-coupling reactions. nih.gov Base-mediated halogenation has also been used in conjunction with Mannich reactions to create di-functionalized pyrazolones. acs.orgacs.org

The synthesis of pyrazole-chalcones starting from acetyl-pyrazoles allows for the introduction of various substituted aryl groups. mdpi.comorientjchem.org For example, reacting 1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethan-1-one with p-methoxybenzaldehyde yields a chalcone with a methoxyphenyl group, which can then be used to create a variety of heterocyclic derivatives. mdpi.comnih.gov The synthesis of pyrazole libraries with diverse aryl substituents at the C5 position has been achieved through multi-step sequences involving Claisen-Schmidt condensation and subsequent cyclization. acs.org These methods provide a robust platform for generating a wide range of analogues for biological screening.

Advanced Spectroscopic and Structural Characterization of 2,4 Diphenyl 1h Pyrazol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure of 2,4-diphenyl-1H-pyrazol-3-one by mapping the chemical environments of its constituent hydrogen and carbon atoms.

¹H NMR Chemical Shift Analysis

The proton NMR (¹H NMR) spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the two phenyl rings and the pyrazole (B372694) ring proton. In a typical ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the pyrazole proton (H-5) appears as a singlet at approximately 8.57 ppm. christuniversity.in The aromatic protons of the two phenyl rings resonate in the multiplet region between 7.20 and 7.80 ppm. christuniversity.in Specifically, the protons on the N-phenyl ring and the C-phenyl ring show complex splitting patterns due to their differing electronic environments.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Pyrazole-H (H-5) | 8.57 | s (singlet) | DMSO-d6 |

| Aromatic-H | 7.20 - 7.80 | m (multiplet) | DMSO-d6 |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Chemical Shift Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides a detailed carbon framework of the molecule. The carbonyl carbon (C=O) of the pyrazolone (B3327878) ring is typically observed downfield. In DMSO-d6, the signals for the carbon atoms of this compound appear at various chemical shifts. christuniversity.in The carbon atoms of the phenyl rings resonate in the range of approximately 111 to 138 ppm, while the pyrazole ring carbons have distinct chemical shifts. christuniversity.in

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| C=O (Pyrazole ring) | ~150.1 | DMSO-d6 |

| C-3 (Pyrazole ring) | ~146.3 | DMSO-d6 |

| C-5 (Pyrazole ring) | ~111.3 | DMSO-d6 |

| Aromatic-C (N-phenyl) | 120.5, 126.7, 129.8 | DMSO-d6 |

| Aromatic-C (C-phenyl) | 125.3, 127.1, 128.7, 132.8 | DMSO-d6 |

| Aromatic-C (ipso, N-phenyl) | ~137.7 | DMSO-d6 |

| Aromatic-C (ipso, C-phenyl) | ~136.3 | DMSO-d6 |

Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.

Advanced NMR Techniques (e.g., DEPT 135)

Distortionless Enhancement by Polarization Transfer (DEPT) 135 is a valuable NMR technique used to differentiate between CH, CH₂, and CH₃ groups. mdpi.comscispace.com For this compound, a DEPT-135 experiment would show positive signals for the CH groups of the phenyl rings and the pyrazole ring. mdpi.com Since there are no CH₂ or CH₃ groups in the core structure of this molecule, no negative or inverted peaks corresponding to these groups would be observed. mdpi.com This technique confirms the presence of only methine (CH) and quaternary carbons within the molecule's framework. mdpi.comscispace.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and vibrational modes of the molecule.

Experimental FT-IR and Raman Spectroscopic Analysis

The FT-IR spectrum of this compound shows characteristic absorption bands. A strong absorption band is typically observed in the region of 1660-1680 cm⁻¹ corresponding to the C=O stretching vibration of the pyrazolone ring. ekb.eg The C=N stretching vibration of the pyrazole ring appears around 1590-1610 cm⁻¹. chem-soc.si The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. connectjournals.com The C-H stretching vibrations of the aromatic rings are found around 3000-3100 cm⁻¹. chem-soc.si

The Raman spectrum complements the FT-IR data. The symmetric vibrations, such as the aromatic ring breathing modes, often give rise to strong signals in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| C-H Stretch (Aromatic) | 3056 | ~3060 |

| C=O Stretch (Pyrazolone) | 1673 | ~1670 |

| C=N Stretch (Pyrazole) | 1597 | ~1595 |

| C=C Stretch (Aromatic) | 1530-1482 | ~1500-1600 |

Theoretical Vibrational Frequency Calculations and Potential Energy Distribution Analysis

To gain a deeper understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are employed. nih.govtandfonline.com These calculations can predict the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled to better match the experimental data. rsc.org

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific internal coordinates (bond stretching, angle bending, etc.). researchgate.networldscientific.com For this compound, PED analysis helps to confirm the assignments of the experimental FT-IR and Raman bands and to understand the coupling between different vibrational modes. researchgate.netresearchgate.net For instance, it can delineate the contributions of phenyl ring vibrations from the pyrazole ring vibrations.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a compound's molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum offers a molecular fingerprint that aids in the elucidation of the compound's structure.

For this compound, electron ionization (EI-MS) would be expected to produce a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. The structure, featuring a pyrazolone core with two phenyl substituents, suggests several predictable fragmentation pathways. A characteristic fragmentation pattern for similar pyrazole derivatives often involves the cleavage of the phenyl groups. mdpi.com

The analysis of related structures, such as 1,3-diphenyl-1H-pyrazole, shows primary fragments corresponding to the molecular ion, the loss of a hydrogen atom, and the phenyl cation (C₆H₅⁺) at m/z 77. nih.gov For more complex diphenyl-pyrazole derivatives, fragmentation often involves the initial loss of substituents from the phenyl rings or cleavage of the heterocyclic ring itself. researchgate.net Based on these precedents, a plausible fragmentation pattern for this compound can be proposed.

Table 1: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value (Proposed) | Ion/Fragment Identity | Description of Loss |

|---|---|---|

| 250 | [C₁₅H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 173 | [M - C₆H₅]⁺ | Loss of a phenyl group |

| 145 | [M - C₆H₅ - CO]⁺ | Loss of phenyl and carbonyl groups |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₆H₅N]⁺ | Phenylnitrene cation |

This table is illustrative and based on fragmentation patterns of structurally related compounds.

X-ray Diffraction Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The determination of the crystal structure of this compound would involve growing a suitable single crystal and analyzing its diffraction of X-rays. Studies on analogous compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile, have shown that these molecules often crystallize in the monoclinic space group P2₁/c. scirp.org The fundamental data obtained from such an analysis includes the unit cell dimensions and the number of molecules (Z) per unit cell. The molecular structure of 3,5-diphenyl-1H-pyrazole has been confirmed through single-crystal X-ray diffraction, revealing a tetrameric structure in the asymmetric unit. tandfonline.com

Table 2: Representative Crystallographic Data for a Related Diphenyl-Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3167 |

| b (Å) | 20.6677 |

| c (Å) | 10.6143 |

| β (°) | 112.665 |

| Volume (ų) | 1886.00 |

Data from a study on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile and is representative of the class. scirp.org

The conformation of this compound is largely defined by the relative orientations of the two phenyl rings with respect to the central pyrazolone ring. Due to steric hindrance between the ortho-hydrogens of the phenyl groups and the pyrazole ring, a fully planar conformation is unlikely. The extent of this non-planarity is quantified by the dihedral angles between the planes of the rings.

In various structurally similar diphenyl-pyrazole compounds, the dihedral angles between the pyrazole ring and its N- and C-bonded phenyl rings have been reported to vary significantly. For instance, in one derivative, these angles were found to be 7.06° and 53.15°, respectively. researchgate.net In another, 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the phenyl rings at positions 3 and 5 form dihedral angles of 39.61° and 9.4° with the central pyrazole ring. nih.gov This indicates that the phenyl group at the N1-position (or N2-position in the target molecule) generally exhibits a different degree of rotation compared to the phenyl group attached to a carbon atom of the pyrazole ring.

Table 3: Typical Dihedral Angles in Diphenyl-Pyrazole Systems

| Rings Involved | Typical Dihedral Angle Range (°) | Reference |

|---|---|---|

| N-Phenyl Ring vs. Pyrazole Ring | 7 - 47 | researchgate.netnih.gov |

| C-Phenyl Ring vs. Pyrazole Ring | 9 - 54 | researchgate.netnih.gov |

The packing of molecules in the crystal lattice is stabilized by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated.

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds are highly probable. These would involve aromatic or pyrazole C-H groups acting as donors and the keto-oxygen atom at position 3 acting as the acceptor. In related crystal structures, such C-H···O interactions are common and often link molecules into chains or dimers. nih.govrasayanjournal.co.in

C-H···π Interactions: These interactions occur when a C-H bond points towards the electron-rich face of an aromatic phenyl ring. This type of interaction is a significant contributor to the crystal packing in many aromatic compounds. nih.gov

π-π Stacking: The planar, aromatic nature of the phenyl and pyrazole rings allows for π-π stacking interactions. These can occur in either a face-to-face or offset arrangement, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.govdiva-portal.org

These combined interactions create a stable, three-dimensional supramolecular architecture.

Electronic Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with one or more unpaired electrons. du.ac.in It functions by applying a magnetic field to lift the degeneracy of the electron spin states, with transitions induced by microwave radiation.

In its neutral, ground state, this compound is a diamagnetic, closed-shell molecule. It does not possess any unpaired electrons and is therefore "EPR silent." Consequently, a standard ESR spectrum of the compound cannot be recorded.

However, an ESR signal could be generated under specific conditions:

Radical Formation: If the molecule is converted into a radical cation or anion through chemical or electrochemical oxidation or reduction, the resulting species would have an unpaired electron and be detectable by ESR. The hyperfine coupling of the unpaired electron with magnetic nuclei (¹H, ¹⁴N) would provide insight into the spin density distribution across the radical's molecular framework.

Paramagnetic Complexation: Coordination of this compound to a paramagnetic metal ion, such as Cu(II) or Mn(II), would yield an EPR-active complex. The resulting ESR spectrum would provide information about the coordination environment of the metal ion. Studies on Cu(II) complexes with pyrazole-containing ligands have utilized EPR to confirm their monomeric nature in solution. researchgate.net

Without such modification, ESR spectroscopy is not a directly applicable technique for the structural characterization of the ground-state molecule.

Computational and Theoretical Investigations of 2,4 Diphenyl 1h Pyrazol 3 One

Quantum Chemical Studies

Quantum chemical studies provide a microscopic view of the behavior of 2,4-diphenyl-1H-pyrazol-3-one at the atomic and electronic levels. These computational techniques are essential for elucidating the molecule's geometry, electronic structure, and energetic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until these forces are negligible. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related pyrazole (B372694) derivatives, the pyrazole ring is often found to be nearly planar, with the phenyl substituents oriented at specific dihedral angles relative to the core ring.

Beyond geometry, DFT calculations reveal the electronic structure of the molecule. This includes the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to represent the electronic wavefunctions in the calculation. For molecules containing carbon, nitrogen, oxygen, and hydrogen, such as this compound, commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets. The selection of a basis set is a trade-off between computational cost and accuracy.

The optimization methodology typically involves an iterative process where the energy of the system is minimized with respect to the atomic coordinates. Popular DFT functionals for such calculations on organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources. worldscientific.com Theoretical studies on similar pyrazole-containing molecules have often utilized the B3LYP functional in conjunction with basis sets like 6-311++G(d,p) to achieve a reliable description of their structure and properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For various pyrazole derivatives, FMO analysis has been used to shed light on charge transfer within the molecule. tandfonline.com

| Parameter | Description | Typical Calculated Value (for similar pyrazole derivatives) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| ΔE (Energy Gap) | ELUMO - EHOMO | 3.0 to 4.5 eV |

This table presents illustrative data based on computational studies of structurally related pyrazole compounds. Specific values for this compound would require dedicated calculations.

Through geometry optimization, the total electronic energy of this compound in its ground state can be calculated. This minimized energy corresponds to the most stable conformation of the molecule in the gas phase at 0 Kelvin. This value is a fundamental output of quantum chemical calculations and serves as a reference point for determining other properties, such as the heat of formation and relative stabilities of different isomers or conformers. Studies on related pyrazole derivatives have reported minimized energy values as part of their computational analysis. researchgate.net

Reactivity and Charge Distribution Analysis

The electronic structure data obtained from quantum chemical calculations can be further analyzed to predict the reactivity and charge distribution of this compound.

| Computational Parameter | Significance |

| Dipole Moment (Debye) | Indicates the overall polarity of the molecule, influencing intermolecular forces and solubility. |

This table describes the significance of the dipole moment which can be determined through computational studies.

Ionization Potential Determination

The ionization potential (IP) is a fundamental electronic property that quantifies the minimum energy required to remove an electron from a molecule in its gaseous state. In computational studies, IP is often correlated with the energy of the Highest Occupied Molecular Orbital (HOMO), expressed by the equation IP = -E(HOMO). mdpi.com A lower ionization potential suggests that a molecule can more easily donate an electron.

For pyrazole derivatives, the ionization potential is a key parameter in assessing their potential as antioxidant agents. tandfonline.com Compounds with low energy gaps between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) and consequently lower ionization potentials, are predicted to be effective radical scavengers. researchgate.net This is because a lower energy is needed to remove an electron from the outermost orbital to neutralize free radicals. tandfonline.comresearchgate.net Theoretical calculations for various pyrazole-based heterocycles have explored these quantum chemical parameters to correlate them with potential bioactivity. tandfonline.comresearchgate.net

Analysis of Transferred Electrons and Charge Density Distribution

The distribution of electron density and the propensity for intramolecular charge transfer are critical for understanding a molecule's reactivity and electronic behavior. DFT calculations are employed to model the charge distribution across the molecular framework. mdpi.com Studies on derivatives of 1,3-diphenyl-1H-pyrazole reveal that the introduction of different substituent groups significantly affects the charge density on the pyrazole core and its appended phenyl rings. tandfonline.comresearchgate.net

Analysis of electron transfer, often quantified by parameters derived from HOMO and LUMO energies, indicates the ease with which a molecule can engage in electronic interactions. mdpi.com For instance, in certain pyrazole derivatives, a greater value for the fraction of transferred electrons indicates a higher tendency to scavenge radicals by rapidly reducing oxygen to superoxide. tandfonline.comresearchgate.net This intramolecular charge transfer is a key feature in the design of materials for electronic applications and molecules with specific biological activities. researchgate.net The charge distribution is not static; upon chemical reaction, a substantial redistribution of electron density occurs, polarizing the bonds involved in the transformation. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. nih.govjchemrev.com The MEP map displays regions of varying electron potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-poor areas, with positive potential (colored blue), are prone to nucleophilic attack. researchgate.netmaterialsciencejournal.org

For pyrazole derivatives, MEP analysis helps identify the most reactive sites for intermolecular interactions. mdpi.comresearchgate.net Typically, the electronegative nitrogen and oxygen atoms within the pyrazole or pyrazolone (B3327878) ring exhibit a strong negative potential, marking them as centers for electrophilic attacks and hydrogen bonding. materialsciencejournal.orgnih.gov Conversely, hydrogen atoms attached to the rings often show a positive potential. This analysis is crucial for predicting how a ligand might interact with a biological target, such as the active site of an enzyme, guiding the design of new therapeutic agents. nih.govresearchgate.net

Nonlinear Optical (NLO) Properties Theoretical Prediction

Nonlinear optical (NLO) materials are essential for modern technologies like optical data storage, signal processing, and telecommunications. researchgate.net Organic molecules, particularly those with extended π-conjugated systems, are of great interest for NLO applications. semanticscholar.org Computational methods, primarily DFT, are used to predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and, most importantly, its first (β) and second (γ) hyperpolarizabilities. researchgate.netresearchgate.net

Pyrazoline and pyrazole derivatives have been identified as promising candidates for NLO materials. nih.gov Theoretical studies show that compounds with a donor-π-acceptor (D-π-A) structure exhibit enhanced NLO properties. The magnitude of the hyperpolarizability (β₀) is often compared to that of urea, a standard reference material. nih.gov Calculations for various pyrazole derivatives have shown β₀ values significantly greater than urea, indicating their potential for NLO applications. nih.govresearchgate.net The strategic placement of electron-donating and electron-withdrawing groups can tune these properties, with some nitro-substituted pyrazoline derivatives showing particularly high NLO responses. nih.gov

| Compound Type | Method/Basis Set | First Hyperpolarizability (β₀) (esu) | Reference |

|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative (M6) | B3LYP/6-31G(d,p) | 7.26 × 10-30 | nih.gov |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative (M1) | B3LYP/6-31G(d,p) | 5.21 × 10-30 | nih.gov |

| 3-[2-Oxo-2-(2-oxo-2H-chromen-3-yl)-ethylidene]-1,3-dihydro-indol-2-one (3OCEDI) | B3LYP/6-31G(d,p) | 15.2015 × 10-30 | researchgate.net |

| Urea (Reference) | B3LYP/6-31G(d,p) | 0.3621 × 10-30 | researchgate.net |

In Silico Studies for Biological Activity Prediction

Molecular Docking Simulations for Protein-Ligand Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. chemmethod.com This method is instrumental in drug discovery for screening virtual libraries of compounds and rationalizing structure-activity relationships (SAR). nih.gov Numerous studies have utilized docking to investigate the potential of 1,3-diphenyl-1H-pyrazole derivatives as inhibitors of various enzymes.

These derivatives have been docked into the active sites of several key protein targets, including:

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation. nih.govmdpi.com

Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1): Another key target in the inflammatory pathway. nih.gov

DNA Gyrase: A bacterial enzyme essential for DNA replication, making it a target for antibacterial agents. chemmethod.com

CYP51: An enzyme critical for ergosterol (B1671047) synthesis in fungi, targeted by antifungal drugs. mdpi.com

Monoamine Oxidase (MAO): Enzymes involved in neurotransmitter metabolism, targeted for treating depression and neurodegenerative diseases. innovareacademics.in

The docking results typically reveal key interactions, such as hydrogen bonds and π-π stacking, between the pyrazole ligand and amino acid residues in the protein's active site, which stabilize the complex. nih.govinnovareacademics.in The calculated binding affinity (often expressed as a docking score in kcal/mol) helps to rank potential inhibitors. mdpi.com

| Pyrazole Derivative Type | Protein Target (PDB ID) | Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (E)-2-((3-phenyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one | E. coli DNA gyrase (6KZV) | -9.5 | Not Specified | chemmethod.com |

| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | mPGES-1 | -10.1 | S127 | nih.gov |

| 1-(3-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | COX-2 | -12.79 | ARG513, TYR385, SER530 | mdpi.com |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazole | Candida albicans CYP51 | -11.8 to -13.0 | Not Specified | mdpi.com |

Computational Prediction of Pharmacokinetic Parameters

In addition to predicting biological activity, computational models are used to estimate the pharmacokinetic properties of potential drug candidates, a process known as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. innovareacademics.inexcli.de These in silico tools help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. jrespharm.com

For pyrazole derivatives, various ADME parameters have been computationally predicted. These include:

Lipophilicity (Log P): Affects solubility and membrane permeability. mdpi.com

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut. jrespharm.com

Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound is likely to enter the central nervous system. jrespharm.com

Plasma Protein Binding (PPB): Affects the distribution and availability of the drug. jrespharm.com

Compliance with Lipinski's Rule of Five: A set of rules to evaluate drug-likeness. jrespharm.com

Studies on various pyrazole derivatives have shown that they generally exhibit promising ADME profiles, with good predicted intestinal absorption and adherence to drug-likeness rules, making them viable candidates for further development. mdpi.comexcli.dejrespharm.com

| Compound Series | Log P | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | Reference |

|---|---|---|---|---|

| Pyrazole substituted oxazoles (PBO1-PBO15) | Not Specified | 94.15 - 96.53 | Negligible (0.015 - 0.121) | jrespharm.com |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles (6a-j) | 0.89 - 2.41 | > 90% | Predicted not to cross | mdpi.com |

| 1,3,5-trisubstituted-2-pyrazolines (PFC-1 to PFC-16) | Not Specified | All passed pharmacokinetic barriers | Not specified | excli.de |

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Computational chemistry has become an indispensable tool in the elucidation of structure-activity relationships (SAR) for novel bioactive compounds. For derivatives of the this compound scaffold, a variety of computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling, have been employed to understand the molecular features crucial for their biological activities. These studies provide valuable insights for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis:

In one such study, a stepwise multiple linear regression (SW-MLR) method yielded a robust QSAR model. acs.orgnih.gov The statistical significance of the model underscores its predictive power for designing new compounds with enhanced inhibitory potential against EGFR kinase. acs.orgnih.gov Further 2D and 3D-QSAR modeling of 1H-pyrazole derivatives as EGFR inhibitors identified that both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models provided excellent predictive capabilities. researchgate.net These models highlight the importance of electrostatic and steric fields in the interaction with the target protein. researchgate.net

Molecular Docking Studies:

Molecular docking simulations have been widely used to predict the binding modes and affinities of pyrazole derivatives within the active sites of various biological targets. These studies provide a three-dimensional perspective on the SAR, complementing the findings from QSAR analyses.

For example, molecular docking of novel pyrazolyl dihydro-1H-inden-1-one derivatives with the E. coli DNA gyrase enzyme (PDB ID: 6KZV-A) revealed key binding interactions. chemmethod.com Derivatives with specific substitutions, such as a 4-bromophenyl, p-tolyl, 4-methoxyphenyl, or 4-nitrophenyl group at the N1-position of the pyrazole ring, demonstrated favorable binding within the enzyme's active site. chemmethod.com Similarly, docking studies of N1,N2-bis((1,3-diphenyl-1H-pyrazol-4-yl)methylene)ethane-1,2-diamine and its metal complexes with murD ligase and c-met kinase have predicted potential interactions, suggesting these compounds as promising candidates for further investigation as antimicrobial agents. researchgate.net

In the context of anticancer research, pyrazole hybrid chalcone (B49325) conjugates were docked into the colchicine-binding site of the tubulin protein (PDB ID: 3E22). nih.gov The results indicated that the compounds exhibited high binding free energies, suggesting a strong affinity for tubulin. nih.gov Compound 5o from this series was identified as the most potent inhibitor, a finding that correlated well with its in vitro tubulin polymerization inhibitory activity. nih.gov The docking analysis revealed specific hydrogen bonding and hydrophobic interactions that contribute to the stability of the ligand-protein complex. nih.gov

Furthermore, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed as MEK inhibitors, and molecular docking simulations were performed to understand their binding mechanism. nih.gov The docking results provided crucial pharmacophore clues that could guide the future optimization of these structures to enhance their inhibitory activity. nih.gov

Pharmacophore Modeling:

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a specific biological activity. For a series of pyrazole-dimedone derivatives with antimicrobial properties, a ligand-based pharmacophore model was generated. nih.gov This model highlighted three key features necessary for their antimicrobial action, providing a rational basis for the design of new analogs with improved activity. nih.gov

A hypothetical pharmacophore model was also constructed for pyrazolo furan-2(5H)-one derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov This model was developed using a set of known antiviral agents and the newly synthesized compounds, offering a template for the design of novel coronavirus inhibitors. nih.gov

Table of Computationally Investigated Compounds and their Key Findings:

| Compound Class | Computational Method | Target | Key Findings | Reference(s) |

| 1H-Pyrazole-1-carbothioamide derivatives | 2D-QSAR, Molecular Docking | EGFR Kinase | Adjacency and distance matrix descriptors are crucial for activity. | acs.orgnih.gov |

| Pyrazolyl dihydro-1H-inden-1-one derivatives | Molecular Docking | DNA Gyrase (6KZV-A) | Substitutions at the N1-phenyl ring influence binding affinity. | chemmethod.com |

| 1,3-Diphenyl-1H-pyrazole metal complexes | Molecular Docking | murD ligase, c-met Kinase | Ligand and its complexes show potential interaction with target proteins. | researchgate.net |

| Pyrazole-dimedone derivatives | Pharmacophore Modeling | Not specified | Identified three essential features for antimicrobial activity. | nih.gov |

| Pyrazole hybrid chalcone conjugates | Molecular Docking | Tubulin (3E22) | High binding free energy correlates with tubulin polymerization inhibition. | nih.gov |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives | Molecular Docking, QSAR | MEK1 | Provided pharmacophore clues for further structural optimization. | nih.gov |

| Pyrazolo furan-2(5H)-one derivatives | Molecular Docking, Pharmacophore Modeling | SARS-CoV-2 Main Protease | Developed a pharmacophore model for designing novel coronavirus inhibitors. | nih.gov |

Chemical Reactivity and Derivatization Strategies of 2,4 Diphenyl 1h Pyrazol 3 One

Nucleophilic Substitution Reactions and Reaction Mechanisms

The pyrazolone (B3327878) ring can undergo nucleophilic substitution, particularly when activated by appropriate functional groups. The presence of strong electron-withdrawing groups on the pyrazole (B372694) ring facilitates nucleophilic attack. pharmajournal.net For instance, the conversion of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester to its corresponding acid chloride allows for subsequent reactions with various nucleophiles. researchgate.net This acid chloride can react with alcohols or N-nucleophiles to yield ester or amide derivatives, respectively. researchgate.net

The mechanism of these reactions typically involves the formation of a tetrahedral intermediate following the attack of the nucleophile on the electrophilic carbonyl carbon of the acid chloride. The subsequent departure of the chloride leaving group regenerates the carbonyl and yields the final substituted product. mdpi.com

Reactions with Active Methylene (B1212753) Compounds

2,4-diphenyl-1H-pyrazol-3-one and its derivatives readily react with compounds containing an active methylene group. These reactions often proceed via condensation mechanisms, leading to the formation of new carbon-carbon bonds and, in many cases, subsequent cyclization to form fused heterocyclic systems.

For example, the condensation of 5-amino-4-formyl-3-methyl(or phenyl)-1-phenyl-1H-pyrazoles with various active methylene compounds, such as 1,3-diaryl-4,6-dioxo-2-thioxo-hexahydropyrimidines, 3-methyl-1-phenyl-1H-2-pyrazolin-5-one, and dimedone, under fusion conditions, yields fused ring systems like pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidines and dipyrazolopyridines. niscpr.res.in Similarly, reactions with cyclohexanone (B45756) and 3-acetylpyridine (B27631) in the presence of a base like ethanolic potassium hydroxide (B78521) lead to the formation of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]pyridines. niscpr.res.in

The reaction of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with active methylene compounds can proceed via a Michael 1,4-addition reaction. researchgate.netnih.gov This type of reaction is crucial for building more complex molecular architectures.

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Product Type | Ref. |

| 5-Amino-4-formyl-3-methyl-1-phenyl-1H-pyrazole | 1,3-Diaryl-4,6-dioxo-2-thioxo-hexahydropyrimidine | Pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidine | niscpr.res.in |

| 5-Amino-4-formyl-3-phenyl-1-phenyl-1H-pyrazole | 3-Methyl-1-phenyl-1H-2-pyrazolin-5-one | Dipyrazolopyridine | niscpr.res.in |

| 5-Amino-4-formyl-3-methyl-1-phenyl-1H-pyrazole | Dimedone | Fused quinoline (B57606) derivative | niscpr.res.in |

| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Various active methylene compounds | Michael adducts | researchgate.netnih.gov |

| 2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one | Various active methylene compounds | Pyrazole derivatives | researchgate.net |

Schiff Base Formation and Related Transformations

The formyl group, when introduced onto the pyrazole ring, is a key functional group for derivatization, particularly through the formation of Schiff bases. The reaction of pyrazole-4-carbaldehydes with primary amines leads to the formation of an imine or azomethine group (-CH=N-). gsconlinepress.com

For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde reacts with 4-(4-aminophenyl)morpholin-3-one (B139978) in the presence of a base and methanol (B129727) to produce the corresponding Schiff base. asianpubs.org Similarly, various substituted pyrazolyl carbaldehydes can be reacted with isoniazide using a green catalyst like PEG-OSO3H in water to form Schiff bases in high yields. heteroletters.org These Schiff bases are stable compounds and can serve as intermediates for the synthesis of other heterocyclic systems. The formation of the Schiff base is typically confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the aldehyde C=O stretch. scispace.com

| Pyrazole Derivative | Amine | Reaction Conditions | Product Type | Ref. |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-(4-Aminophenyl)morpholin-3-one | Base, Methanol | Schiff Base | asianpubs.org |

| Substituted pyrazolyl carbaldehydes | Isoniazide | PEG-OSO3H, Water, Microwave | Schiff Base | heteroletters.org |

| 3,5-Dimethyl-1-phenylpyrazole-4-carboxaldehyde | Various active amines | Microwave irradiation | Schiff Base | scispace.com |

Cyclocondensation Reactions for Fused Heterocycles

Cyclocondensation reactions are a cornerstone of the derivatization of this compound and its analogues, leading to the formation of a wide variety of fused heterocyclic systems. These reactions typically involve the reaction of a bifunctional pyrazole derivative with a suitable partner that can undergo a condensation reaction followed by intramolecular cyclization.

Synthesis of Pyrazolo[3,4-d]pyrimidine Systems

Pyrazolo[3,4-d]pyrimidines are a significant class of fused heterocycles synthesized from pyrazole precursors. A common strategy involves the cyclization of 5-aminopyrazole derivatives. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to yield a pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com This product can be further alkylated to produce a variety of substituted derivatives. mdpi.com

Another approach involves a one-flask synthesis where 5-aminopyrazoles are reacted with N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane (B44280) to produce pyrazolo[3,4-d]pyrimidines. mdpi.comresearchgate.net This method proceeds through a Vilsmeier amidination and imination sequence. mdpi.com The reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with reagents like thiourea (B124793) or formic acid also leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives. tandfonline.com

| Starting Pyrazole | Reagent(s) | Product | Ref. |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |

| 5-Aminopyrazoles | N,N-substituted amides, PBr3, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidines | mdpi.comresearchgate.net |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Thiourea | 4-Imino-6-thioxo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine | tandfonline.com |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Formic Acid | 4-Oxo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine | tandfonline.com |

Formation of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[5,1-c]triazine Analogues

Pyrazolo[1,5-a]pyrimidines are synthesized by reacting 3-aminopyrazoles with 1,3-bielectrophilic compounds such as β-dicarbonyls, β-enaminones, and β-ketonitriles. researchgate.netsemanticscholar.org For instance, the reaction of 5-amino-4-aryl-pyrazole with 2-arylmalondialdehyde in ethanol (B145695) with catalytic acetic acid yields pyrazolo[1,5-a]pyrimidines. researchgate.net A three-component reaction of aminopyrazoles, enaminones, and sodium halides in the presence of K2S2O8 can also produce 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov

Pyrazolo[5,1-c] mdpi.comsemanticscholar.orgsciencepublishinggroup.comtriazines can be synthesized from 5-aminopyrazole derivatives. One method involves the diazotization of a 5-aminopyrazole to form a diazonium salt, which is then coupled with an active methylene compound, followed by cyclization. sciencepublishinggroup.com For example, 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile is diazotized and then reacted with acetylacetone (B45752) or malononitrile (B47326) to yield pyrazolo[5,1-c] mdpi.comsemanticscholar.orgsciencepublishinggroup.comtriazine derivatives. sciencepublishinggroup.com

| Starting Material | Reagents | Fused Heterocycle | Ref. |

| 3-Aminopyrazoles | β-Dicarbonyls, β-enaminones, β-ketonitriles | Pyrazolo[1,5-a]pyrimidines | researchgate.netsemanticscholar.org |

| Aminopyrazoles, Enaminones, Sodium Halides | K2S2O8 | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Nitrous acid, Acetylacetone/Malononitrile | Pyrazolo[5,1-c] mdpi.comsemanticscholar.orgsciencepublishinggroup.comtriazines | sciencepublishinggroup.com |

| Diazotized 5-amino-3-phenylpyrazole | Enaminones | Pyrazolo[5,1-c] mdpi.comsemanticscholar.orgsciencepublishinggroup.comtriazines | researchgate.net |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway to synthesize complex molecules in a single step. This compound and its derivatives are excellent substrates for such reactions.

A three-component synthesis of 1H-pyrazolo[3,4-b]quinolines involves the reaction of substituted anilines, aromatic aldehydes, and a pyrazolone derivative like 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. mdpi.com L-proline has been used as a catalyst in a one-pot, multi-component reaction to synthesize quinazolin-4(3H)-one derivatives containing a pyrazole core. rhhz.net This reaction involves a 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde, isatoic anhydride, and an aromatic amine. rhhz.net

| Pyrazole Component | Other Reactants | Catalyst/Conditions | Product | Ref. |

| 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one | Substituted anilines, Aromatic aldehydes | - | 1H-Pyrazolo[3,4-b]quinolines | mdpi.com |

| 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde | Isatoic anhydride, Aromatic amines | L-proline, Methanol | Quinazolin-4(3H)-one derivatives | rhhz.net |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate, Water | - | 1-H-Pyrazole derivatives | longdom.org |

| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate, Water | - | Pyrazolo[3,4-b]pyridine derivatives | longdom.org |

Conversion to Specific Intermediates for Further Synthesis (e.g., Azido-formylpyrazolone Derivatives)

The strategic derivatization of this compound into highly reactive intermediates is a key tactic for the construction of more complex heterocyclic systems. One notable pathway involves its conversion into 5-azido-4-formyl-1,3-diphenyl-1H-pyrazol-5-one, a versatile precursor for various subsequent synthetic transformations. This conversion is efficiently achieved through a two-step reaction sequence involving formylation followed by an azido (B1232118) group substitution. chem-soc.siresearchgate.netnih.gov

The initial step is the Vilsmeier-Haack formylation of this compound (often referred to by its tautomeric form, 1,3-diphenyl-2-pyrazolin-5-one). chem-soc.siresearchgate.net This reaction, which utilizes a Vilsmeier reagent typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), introduces a formyl group at the C4 position of the pyrazole ring. chem-soc.siresearchgate.netnih.gov This process yields the intermediate 5-hydroxy-1,3-diphenyl-1H-pyrazole-4-carbaldehyde or its tautomeric equivalent. chem-soc.si

The subsequent and final step in forming the target intermediate is the reaction of the pyrazole-4-carbaldehyde derivative with sodium azide (B81097) (NaN₃). chem-soc.sinih.govrsc.org This nucleophilic substitution reaction is typically conducted in a solvent such as dimethyl sulfoxide (B87167) (DMSO). chem-soc.sisemanticscholar.org The result is the formation of 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which serves as a valuable building block for synthesizing fused heterocyclic compounds like pyrazolotriazines. chem-soc.sisemanticscholar.org For instance, the reaction of this azido-formylpyrazole with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazolo[3,4-d] chem-soc.siresearchgate.netekb.egtriazine derivatives. semanticscholar.org

Table 1: Synthesis of 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | This compound | DMF/POCl₃ | 5-Hydroxy-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | chem-soc.si |

| 2 | 5-Hydroxy-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | NaN₃ in DMSO | 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | chem-soc.sisemanticscholar.org |

This sequence highlights a reliable method for converting the relatively simple this compound scaffold into a functionally rich intermediate, primed for further elaboration in medicinal and materials chemistry research.

Biological Activities and Pharmacological Potential of 2,4 Diphenyl 1h Pyrazol 3 One and Analogues

General Overview of the Bioactivity Spectrum of Pyrazolones

Pyrazolone (B3327878), a five-membered lactam ring containing two adjacent nitrogen atoms and a ketonic group, is a structural motif of significant interest in drug discovery. ijpsr.com Compounds featuring this heterocyclic core have demonstrated a broad spectrum of pharmacological properties. nih.govbenthamscience.com The versatility of the pyrazolone scaffold allows for extensive chemical modifications, leading to the development of compounds with enhanced and specific biological activities. nih.gov

The bioactivity of pyrazolones is diverse, encompassing antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antiviral effects. ijpsr.comresearchgate.net The therapeutic potential of pyrazolone-related drugs has spurred considerable research into the synthesis of novel chemotherapeutic agents based on this framework. ijpsr.com The ability to act on various biological targets has established pyrazolones as a privileged scaffold in the design of new pharmacologically active agents. nih.gov

Antimicrobial Activities

Derivatives of the pyrazolone core have been extensively studied for their potential to combat microbial infections, showing efficacy against bacteria, fungi, and viruses.

Pyrazolone derivatives have shown significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial effect of pyrazolones is often reported to be more pronounced than their antifungal activity. nih.gov The emergence of multidrug-resistant bacteria has intensified the search for new antibacterial agents, with pyrazolones being a promising class of compounds. derpharmachemica.com

For instance, certain pyrazole-triazole hybrids have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacterial strains with Minimum Inhibitory Concentration (MIC) values in the range of 10–15 μg/ml. nih.gov A series of novel 4-substituted pyrazolone derivatives showed antibacterial activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive), with some compounds exhibiting activity comparable to the standard antibiotic amoxicillin. derpharmachemica.com

Furthermore, newly designed pyrazole (B372694) derivatives have been tested for their potency against various bacterial strains, with some showing moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better or comparable activity to ciprofloxacin (B1669076) against several Gram-negative and Gram-positive strains. nih.gov

| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-triazole hybrids | Gram-positive and Gram-negative strains | 10-15 | nih.gov |

| 4-substituted pyrazolones | Escherichia coli, Bacillus subtilis | Comparable to amoxicillin | derpharmachemica.com |

| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium, MRSA | <1 (except for MRSA) | nih.gov |

| Pyrazole-4-carboxaldehyde derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes | Variable activity | ajpp.in |

| 1,2,3-Triazole-incorporated indole-pyrazolone derivatives (5e, 5h, 5i) | Acinetobacter baumannii | 10 | acs.org |

The antifungal potential of pyrazolone derivatives has been well-documented, with various analogues showing inhibitory activity against a range of pathogenic fungi. niscpr.res.in The development of new antifungal agents is crucial due to the rise in fungal infections, especially in immunocompromised individuals, and the emergence of drug-resistant strains. niscpr.res.injocpr.com

Several studies have highlighted the efficacy of pyrazole derivatives against fungal pathogens. For example, a series of pyrazole carboxamide derivatives were screened for antifungal activity against Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Aspergillus niger. jocpr.com Two compounds from this series, 5b and 5f, were found to be more potent than the standard drug actidione against C. albicans. jocpr.com

In another study, a methyl-substituted pyrazole thio-oxadiazole derivative (6a) exhibited excellent activity against A. fumigatus with a MIC of 125 µg/mL and comparable activity to the standard against C. albicans (MIC 1000 µg/mL). niscpr.res.in Furthermore, some 1,3,5-trisubstituted pyrazole derivatives have shown moderate to good activity against Saccharomyces cerevisiae, A. niger, C. albicans, and Rhizopus oryzae. amazonaws.com

| Compound/Analogue | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazole carboxamide (5b) | Candida albicans | 250 | jocpr.com |

| Pyrazole carboxamide (5f) | Candida albicans | 500 | jocpr.com |

| Pyrazole thio-oxadiazole (6a) | Aspergillus fumigatus | 125 | niscpr.res.in |

| Pyrazole thio-oxadiazole (6a) | Candida albicans | 1000 | niscpr.res.in |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 | mdpi.com |

Pyrazolone-based scaffolds have emerged as having significant potential as antiviral agents, targeting a variety of viral pathogens. nih.gov Research has focused on developing pyrazolone derivatives with activity against viruses such as Chikungunya virus (CHIKV), Zika virus (ZIKV), and Newcastle disease virus (NDV). nih.govirispublishers.comscirp.org

In a study evaluating the antiviral potential of pyrazolone derivatives against CHIKV, three compounds (1a, 1b, and 1i) showed significant activity, with compound 1b being the most potent with an EC50 of 26.44 µM. irispublishers.com These compounds were found to have virucidal activity and inhibited early stages of viral replication. irispublishers.com

Similarly, four pyrazolone derivatives were found to inhibit ZIKV replication by over 50% with low cytotoxicity. scirp.org Compound 1b in this study was the most active, with an EC50 of 4.3 µM, and was also shown to directly inactivate ZIKV particles. scirp.org Furthermore, certain pyrazole derivatives have demonstrated high protection rates against NDV in in-ovo assays. nih.gov For example, a hydrazone derivative (6) and a thiazolidinedione derivative (9) achieved 100% protection against NDV. nih.gov In silico studies have also suggested that pyrazolone analogues have a favorable binding affinity towards key proteins of SARS-CoV-2, indicating their potential as multitarget antiviral agents. nih.govrsc.org

Anticancer and Antiproliferative Activities

The pyrazolone scaffold is a valuable template for the development of novel anticancer agents. nih.gov Numerous pyrazolone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govrjptonline.org

Pyrazolone analogues have demonstrated significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines. nih.gov These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A novel pyrazole-based derivative, P3C, was found to be highly cytotoxic against 27 human cancer cell lines, with CC50 values in the low micromolar to nanomolar range, particularly in triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov This compound was shown to induce apoptosis through the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases. nih.gov

In another study, a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed as MEK inhibitors. nih.gov Compound 7b from this series showed potent inhibitory activity against MEK1 with an IC50 of 91 nM and a GI50 value of 0.26 μM against A549 lung cancer cells. nih.gov Additionally, certain pyrazolone-containing combretastatin (B1194345) analogues have shown strong activity against cisplatin-resistant cancer cells. japsonline.com

| Compound/Analogue | Cancer Cell Line | Activity (IC50/CC50/GI50) | Reference |

|---|---|---|---|

| P3C (a pyrazole derivative) | MDA-MB-231 (TNBC) | 0.49 µM (CC50) | nih.gov |

| P3C (a pyrazole derivative) | MDA-MB-468 (TNBC) | 0.25 µM (CC50) | nih.gov |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (7b) | A549 (Lung Cancer) | 0.26 µM (GI50) | nih.gov |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (7b) | MEK1 (Enzyme) | 91 nM (IC50) | nih.gov |

| 5-(3''-amino-4''-methoxyphenyl)-3-(3',4',5'-trimethoxyphenyl)pyrazole (21) | B16 (Murine Melanoma) | 5 µM (IC50) | nih.gov |

| 5-(3''-amino-4''-methoxyphenyl)-3-(3',4',5'-trimethoxyphenyl)pyrazole (21) | L1210 (Murine Leukemia) | 2.4 µM (IC50) | nih.gov |

| Pyrazoline-bridged indole (B1671886) C-glycoside (36) | MCF-7 (Breast Cancer) | 4.67 µM (IC50) | mdpi.com |

Investigation of Enzyme Inhibition in Cancer Pathways

Derivatives of 2,4-diphenyl-1H-pyrazol-3-one have been the subject of extensive research for their potential as anticancer agents, largely owing to their ability to inhibit key enzymes in various cancer-related signaling pathways.

One area of focus has been the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. nih.gov For instance, certain 1,3,4-triarylpyrazole derivatives have been shown to reduce the activity of several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. nih.gov Molecular docking studies suggest that these compounds interact with the ATP-binding sites of these kinases. nih.gov Specifically, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR and VEGFR2. mdpi.com Some of these compounds exhibit dual inhibitory action against both EGFR and VEGFR2. mdpi.com

Another significant target for pyrazolone analogues is the cyclin-dependent kinase (CDK) family, which regulates cell cycle progression. noveltyjournals.combohrium.com Inhibition of CDKs, such as CDK1/Cdc2 and CDK2, can lead to cell cycle arrest and apoptosis in cancer cells. noveltyjournals.combohrium.com Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govbohrium.comnih.govtriazolo[1,5-c]pyrimidine derivatives have emerged as novel CDK2 inhibitors. bohrium.com

The table below summarizes the inhibitory activity of selected pyrazole analogues against various cancer-related enzymes.

| Compound Class | Target Enzyme(s) | Observed Effect |

| 1,3,4-Triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Reduction in kinase activity. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | EGFR, VEGFR2 | Potent inhibition, with some compounds showing dual inhibitory effects. mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | CDK1/Cdc2 | Inhibition leading to cell cycle arrest and apoptosis. noveltyjournals.com |

| Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govbohrium.comnih.govtriazolo[1,5-c]pyrimidine derivatives | CDK2 | Novel inhibitory activity. bohrium.com |

Mechanisms of Apoptosis Induction

A key mechanism through which pyrazolone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Several studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines. For example, certain pyrazole-fused curcumin (B1669340) analogues were found to induce morphological changes and enhance caspase-3 activity in breast cancer cells, confirming their apoptosis-inducing properties. acs.org These compounds also caused cell cycle arrest at the G2/M phase. acs.org